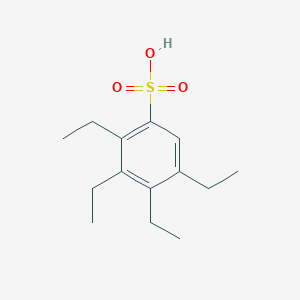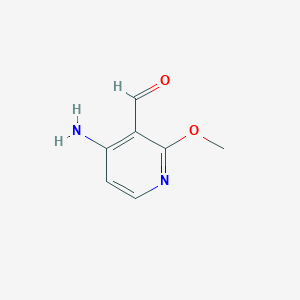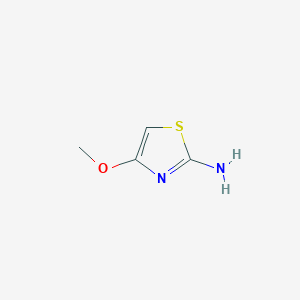
2,3,4,5-Tetraethylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetraethylbenzenesulfonic acid is an organic compound belonging to the class of sulfonic acids It is characterized by the presence of four ethyl groups attached to a benzene ring, along with a sulfonic acid group (-SO₃H)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetraethylbenzenesulfonic acid typically involves the sulfonation of 2,3,4,5-tetraethylbenzene. The reaction is carried out using fuming sulfuric acid (oleum) as the sulfonating agent. The process involves the following steps:
Sulfonation: 2,3,4,5-Tetraethylbenzene is treated with fuming sulfuric acid at a controlled temperature to introduce the sulfonic acid group.
Purification: The reaction mixture is then neutralized and purified to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor system to ensure consistent product quality.
Separation and Purification: Employing techniques such as crystallization and filtration to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetraethylbenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Oxidation: The ethyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nitration: Using nitric acid and sulfuric acid at low temperatures.
Halogenation: Using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Reduction: Formation of sulfonates or sulfinates.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
2,3,4,5-Tetraethylbenzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetraethylbenzenesulfonic acid involves its ability to act as a strong acid and participate in various chemical reactions. The sulfonic acid group is highly reactive and can interact with different molecular targets, including proteins and enzymes. The compound’s effects are mediated through the formation of sulfonate esters and other derivatives, which can modulate biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Benzenesulfonic Acid: Lacks the ethyl groups, making it less hydrophobic.
Toluene-4-sulfonic Acid: Contains a single methyl group instead of four ethyl groups.
Methanesulfonic Acid: A simpler sulfonic acid with a single methyl group.
Uniqueness: 2,3,4,5-Tetraethylbenzenesulfonic acid is unique due to the presence of four ethyl groups, which enhance its hydrophobicity and influence its reactivity. This structural feature distinguishes it from other sulfonic acids and contributes to its specific chemical and biological properties.
Propriétés
Numéro CAS |
4681-81-6 |
|---|---|
Formule moléculaire |
C14H22O3S |
Poids moléculaire |
270.39 g/mol |
Nom IUPAC |
2,3,4,5-tetraethylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-5-10-9-14(18(15,16)17)13(8-4)12(7-3)11(10)6-2/h9H,5-8H2,1-4H3,(H,15,16,17) |
Clé InChI |
AWGGIJYSRXKZPF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1CC)CC)CC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)

![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)


![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)


![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)


